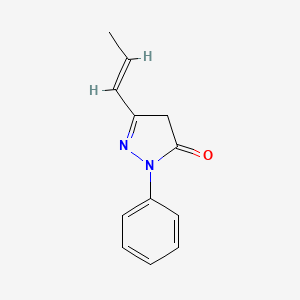![molecular formula C13H10N2O3 B12913042 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one CAS No. 896450-68-3](/img/structure/B12913042.png)
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. This compound is characterized by a fused ring system consisting of a furan ring and a pyrimidine ring, with a methoxyphenyl group attached at the 6-position. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(phenacyloxy)pyrimidine-5-carbonitriles with suitable reagents under specific conditions. For example, the reaction of 5-cyano-2-methylsulfanyl-4(3H)-pyrimidinone with 4-substituted ω-bromoacetophenones in the presence of potassium carbonate and a catalytic amount of potassium iodide in anhydrous acetonitrile medium can yield the desired furo[2,3-d]pyrimidine system .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the furan or pyrimidine rings.
Substitution: The methoxyphenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups at specific positions on the molecule.
Aplicaciones Científicas De Investigación
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: Used in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to interact with vascular endothelial growth factor receptor 2 (VEGFR2), inhibiting its activity and thereby affecting angiogenesis . The compound’s effects are mediated through binding to the active site of the receptor, leading to inhibition of downstream signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(4-Chlorophenyl)furo[2,3-d]pyrimidin-2(1H)-one
- 6-(4-Ethylphenyl)furo[2,3-d]pyrimidin-2(1H)-one
- 6-(4-Methylthio)phenyl)furo[2,3-d]pyrimidin-2(1H)-one
Uniqueness
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. Compared to its analogs with different substituents, the methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications .
Propiedades
Número CAS |
896450-68-3 |
|---|---|
Fórmula molecular |
C13H10N2O3 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
6-(4-methoxyphenyl)-1H-furo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C13H10N2O3/c1-17-10-4-2-8(3-5-10)11-6-9-7-14-13(16)15-12(9)18-11/h2-7H,1H3,(H,14,15,16) |
Clave InChI |
LRERUZHDNYEGAC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC3=C(O2)NC(=O)N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)





![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)

![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)




